An In-depth Technical Guide to Adipic Acid Monoethyl Ester
An In-depth Technical Guide to Adipic Acid Monoethyl Ester
CAS Number: 626-86-8
This technical guide provides a comprehensive overview of adipic acid monoethyl ester, a significant chemical intermediate in various research and industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications, with a focus on experimental data and protocols.
Chemical Identity and Properties
Adipic acid monoethyl ester, also known by synonyms such as monoethyl adipate and ethyl hydrogen adipate, is the mono-ester derivative of adipic acid and ethanol. Its unique bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block in organic synthesis.[1]
Table 1: Physicochemical Properties of Adipic Acid Monoethyl Ester
| Property | Value | References |
| CAS Number | 626-86-8 | [2][3] |
| Molecular Formula | C8H14O4 | |
| Molecular Weight | 174.20 g/mol | |
| Appearance | Solid | [4] |
| Melting Point | 28-29 °C | [1] |
| Boiling Point | 180 °C at 18 mmHg | [1] |
| Density | 0.98 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.439 | [1] |
| Flash Point | >110 °C (>230 °F) | [1][5] |
| Solubility | Soluble in water (50 mg/mL) | [1] |
| InChI Key | UZNLHJCCGYKCIL-UHFFFAOYSA-N | |
| SMILES String | CCOC(=O)CCCCC(O)=O |
Synthesis of Adipic Acid Monoethyl Ester
The synthesis of adipic acid monoethyl ester can be achieved through several methods, primarily involving the esterification of adipic acid. A common challenge in the synthesis is controlling the reaction to favor the formation of the monoester over the diester, diethyl adipate.
A patented method for synthesizing high-purity adipic acid monoethyl ester involves the formation of an adipic anhydride intermediate, which is then subjected to alcoholysis. This method effectively reduces the formation of the diethyl adipate byproduct, leading to higher yields and purity of the desired monoester.[6][7]
Materials:
-
Adipic acid
-
Sulfuric acid (catalyst)
-
Anhydrous ethanol
-
Organic solvent (e.g., toluene)
Procedure:
-
Dehydration: A mixture of adipic acid and a catalytic amount of sulfuric acid in an organic solvent is heated to reflux at 145-170 °C for 4-6 hours. Water is continuously removed from the reaction mixture.
-
Acid Separation: The reaction mixture is cooled to 15-35 °C, allowing for the separation of the sulfuric acid layer.
-
Alcoholysis: Anhydrous ethanol is added dropwise to the product from the previous step. The mixture is then maintained at a temperature of 45-65 °C for 1-4 hours.
-
Purification: The organic solvent is recovered under reduced pressure, and the final product, adipic acid monoethyl ester, is obtained through distillation.
This process reportedly yields a product with a purity of over 99.0% and a molar yield of 96-97%.[6][7]
Another method involves the direct esterification of adipic acid with ethanol in the presence of acetic acid as a catalyst.
Materials:
-
Adipic acid
-
95% Ethanol
-
6% Acetic acid
-
Chloroform
-
Water
Procedure:
-
A mixture of adipic acid, 6% acetic acid, 95% ethanol, and water in chloroform is heated to 60 °C and maintained at this temperature for 8 hours.
-
After the reaction, the organic layer is separated and concentrated to yield monoethyl adipate.
This method has been reported to produce monoethyl adipate with a purity of 99.26% and a molar yield of 98.4%.[8]
Applications in Research and Drug Development
Adipic acid monoethyl ester serves as a crucial intermediate in organic synthesis, pharmaceuticals, agrochemicals, and the dyestuff industry.[1] Its applications in drug development are noteworthy:
-
Antitumor Agents: It is used as a reagent in the synthesis of colchicine-SAHA (suberoylanilide hydroxamic acid) hybrids, which are investigated as potential antitumor agents.[2]
-
DNA-Encoded Chemical Libraries: The compound is utilized in the selection of streptavidin binders from DNA-encoded chemical libraries, a modern technique in drug discovery.[2]
Logical Relationship: Saponification of Adipate Esters
The saponification of diethyl adipate is a consecutive reaction where adipic acid monoethyl ester is the intermediate product. Understanding this reaction is crucial for controlling the synthesis and purification of the monoester. The process involves two steps:
-
Diethyl adipate reacts with sodium hydroxide to form monoethyl adipate and ethanol.
-
Monoethyl adipate then reacts with additional sodium hydroxide to produce disodium adipate and ethanol.
By employing techniques like reactive distillation, the intermediate monoethyl adipate can be removed from the reaction zone before it is further converted to the final product, thereby enhancing the yield of the desired monoester.[9]
Safety and Handling
According to safety data sheets, adipic acid monoethyl ester is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[10] However, standard laboratory safety precautions should be observed. It is incompatible with bases, oxidizing agents, and reducing agents.[1][11] Personal protective equipment such as eye shields and gloves are recommended during handling.
Table 2: Safety and Regulatory Information
| Identifier | Information | References |
| GHS Classification | Not classified as hazardous | [10] |
| Incompatibilities | Bases, oxidizing agents, reducing agents | [1][11] |
| Recommended PPE | Eyeshields, gloves, type N95 (US) respirator | |
| Storage | Keep in a dry, cool, and well-ventilated place | [4] |
This guide provides a foundational understanding of adipic acid monoethyl ester for professionals in scientific research and development. The compiled data and protocols are intended to facilitate further investigation and application of this versatile chemical compound.
References
- 1. Monoethyl Adipate | 626-86-8 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clinivex.com [clinivex.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. monoethyl adipate, 626-86-8 [thegoodscentscompany.com]
- 6. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 7. CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]
- 8. Monoethyl Adipate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Adipic acid monoethyl ester - High purity | EN [georganics.sk]
- 11. spectrumchemical.com [spectrumchemical.com]
